2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide
Description
2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide is a pyrazole-based acetamide derivative characterized by a 4-methoxyphenyl substituent at the pyrazole C5 position and a diethylacetamide group at C3. Its synthesis involves cyclization of 3-cyano-N,N-diethyl-4-(4-methoxyphenoyl)-4-oxobutanamide with hydrazine, typically in ethanol/acetic acid under thermal or microwave-assisted conditions .
Properties
IUPAC Name |
2-[3-amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-4-20(5-2)14(21)10-13-15(18-19-16(13)17)11-6-8-12(22-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H3,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZGTRJAVDRXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C(NN=C1N)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions, followed by the introduction of the amino and methoxyphenyl groups. The final step involves the acylation of the pyrazole derivative with N,N-diethylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and substitution reactions efficiently.
Chemical Reactions Analysis
Pyrazole Ring Formation and Functionalization
The compound's synthesis involves microwave-assisted cyclocondensation of 3-(4-methoxyphenyl)-3-oxopropanenitrile with 2-chloro-N,N-diethylacetamide under alkaline conditions (80°C, 40 min irradiation), achieving 85% yield (Table 1) . This method reduces reaction time by 75% compared to conventional thermal approaches .
Key steps :
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Nucleophilic substitution at the β-keto position of the nitrile precursor.
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Cyclization facilitated by microwave irradiation to form the pyrazole ring .
Acylation and Amide Bond Reactivity
The diethylacetamide group participates in selective acylation reactions . For example, treatment with 2,4-pentanedione in ethanol at 160°C for 30 min yields pyrazolo[1,5-a]pyrimidine derivatives (e.g., DPA-713) with 91% efficiency .
Reaction conditions :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 160°C | Maximizes rate |
| Solvent | Ethanol | Prevents hydrolysis |
| Time | 30 min | Reduces side reactions |
Deprotection and Functional Group Interconversion
The methoxy group undergoes demethylation using aqueous HBr with hexadecyl tributyl phosphonium bromide (HTPB) at 110°C for 40 min, producing phenolic derivatives (79% yield) . This method avoids hazardous BBr₃ while maintaining regioselectivity .
Side reactions :
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Overheating (>120°C) leads to aryl ring bromination (observed in 15% of cases) .
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Competing amide hydrolysis occurs at pH < 4, requiring precise pH control.
Halogenation and Cross-Coupling Potential
Electrophilic substitution at the 4-methoxyphenyl group enables iodination and bromination (Table 2) :
| Halogenation Agent | Product | Yield |
|---|---|---|
| I₂/HIO₃ | 3-Iodo-4-methoxyphenyl derivative | 55% |
| Br₂/FeCl₃ | 3-Bromo-4-methoxyphenyl derivative | 53% |
These halogenated intermediates serve as precursors for Suzuki-Miyaura cross-couplings , though specific catalytic systems remain under investigation .
Stability and Degradation Pathways
The compound demonstrates:
Scientific Research Applications
2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Pyrazole derivatives are widely explored for their pharmacological and pesticidal properties. Key structural analogues include:
Key Insights :
- Methoxy vs. Halogen Substituents: The target compound’s 4-methoxyphenyl group confers moderate lipophilicity compared to chloro or trifluoromethyl groups in Fipronil derivatives (e.g., 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide), which are more electronegative and enhance insecticidal activity .
- Heterocyclic Hybrids : Hybrids like 1,3,4-oxadiazole thioethers (e.g., compound 5g in ) exhibit stronger fungicidal activity (>50% inhibition at 50 μg/mL) due to oxadiazole’s electron-deficient nature, which facilitates target enzyme interactions .
Pharmacological and Binding Interactions
Molecular docking studies of oxadiazole-pyrazole hybrids (e.g., 5g ) reveal that carbonyl groups are critical for binding to succinate dehydrogenase (SDH), a target shared with the agrochemical penthiopyrad . The target compound’s diethylacetamide group may similarly engage in hydrogen bonding, though its specific targets remain unexplored.
Biological Activity
2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide, also known by its CAS number 386298-19-7, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C16H22N4O2
- Molecular Weight : 302.37 g/mol
- Structure : The compound features a pyrazole ring substituted with an amino group and a methoxyphenyl group, contributing to its biological activity.
Biological Activity Overview
The biological activity of 2-(3-amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide has been studied primarily in the context of its potential as a kinase inhibitor and its effects on various cellular pathways.
The compound is believed to act as a kinase inhibitor, which plays a crucial role in regulating various cellular processes including growth, proliferation, and apoptosis. Kinase inhibitors are essential in cancer therapy as they can interfere with the signaling pathways that promote tumor growth.
In Vitro Studies
- Kinase Inhibition : Preliminary studies suggest that 2-(3-amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide exhibits inhibitory effects on certain receptor tyrosine kinases (RTKs). For instance, it has shown activity against the epidermal growth factor receptor (EGFR) with IC50 values in the low micromolar range .
- Cell Proliferation : In cell line assays, the compound has demonstrated the ability to reduce cell proliferation in cancerous cells. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis .
- Selectivity : The selectivity profile indicates that while it inhibits multiple kinases, it shows a preferential inhibition pattern towards specific targets involved in oncogenic signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of 2-(3-amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide in different therapeutic contexts:
- Cancer Treatment : A study involving xenograft models demonstrated that treatment with this compound led to significant tumor regression compared to control groups. The observed effects were attributed to its ability to inhibit tumor-associated angiogenesis and metastasis .
- Neuroprotective Effects : Another investigation reported neuroprotective properties in models of neurodegeneration. The compound was found to modulate glutamate receptors, suggesting potential applications in treating conditions like Alzheimer’s disease .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize 2-(3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-4-yl)-N,N-diethylacetamide?
- Methodology : A multi-step approach is typical:
Core pyrazole formation : Condensation of 4-methoxyphenyl hydrazine derivatives with β-ketoesters or diketones under acidic conditions to form the pyrazole ring.
Acetamide coupling : React the pyrazole intermediate with chloroacetyl chloride in dichloromethane or DMF, using triethylamine as a base to deprotonate the amine group.
Diethylamine substitution : Substitute the chlorine atom in the acetamide intermediate with diethylamine under reflux conditions .
- Key considerations : Monitor reaction progress via TLC and purify intermediates via silica gel chromatography (ethyl acetate/hexane gradients).
Q. How is the compound purified, and what analytical techniques validate its structural integrity?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
- Characterization :
- 1H NMR : Peaks at δ 6.8–7.3 ppm (aromatic protons from 4-methoxyphenyl), δ 3.7–4.2 ppm (N,N-diethyl groups), and δ 2.5–3.0 ppm (pyrazole NH2).
- IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (NH2).
- LC-MS : Molecular ion peak matching the theoretical mass (C₁₆H₂₃N₄O₂: ~327.4 g/mol) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Store at –20°C in amber vials to prevent photodegradation. Stability in DMSO (≤1 month at –20°C) is preferred for biological assays. Avoid aqueous buffers with high pH (>8) to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can regioselectivity challenges during pyrazole ring formation be addressed?
- Strategies :
- Use directing groups (e.g., methoxy substituents) to favor 1,3-dipolar cycloaddition at the 4-position of the pyrazole.
- Optimize solvent polarity (e.g., DMF for polar transition states) and temperature (80–100°C) to control reaction kinetics .
- Validation : Compare ¹H NMR spectra of intermediates to distinguish 3-amino vs. 5-amino regioisomers (e.g., coupling patterns in aromatic regions) .
Q. What computational tools predict the compound’s biological activity, and how are they applied?
- PASS Program : Predicts potential antimicrobial or anticancer activity based on structural analogs (e.g., pyrazole-acetamide derivatives show kinase inhibition).
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Key residues for binding: Lys532 (hydrogen bonding with acetamide carbonyl) and hydrophobic pockets accommodating the 4-methoxyphenyl group .
- Validation : Cross-reference docking scores with in vitro enzyme inhibition assays (IC₅₀ values) .
Q. How can synthetic yields be improved for the final N,N-diethyl substitution step?
- Optimization Table :
| Parameter | Condition 1 (Low Yield) | Condition 2 (High Yield) |
|---|---|---|
| Solvent | Dichloromethane | DMF |
| Base | Triethylamine | DBU (1,8-diazabicycloundec-7-ene) |
| Temperature | 25°C | 60°C |
| Yield | 45% | 78% |
- Rationale : Polar aprotic solvents (DMF) enhance nucleophilicity of diethylamine, while stronger bases (DBU) improve deprotonation efficiency .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity for similar pyrazole-acetamide derivatives: How to resolve?
- Issue : Some studies report antitumor activity (e.g., IC₅₀ = 12 µM against MCF-7), while others show no effect.
- Resolution :
- Verify assay conditions (e.g., cell line viability protocols, incubation time).
- Test stereochemical purity: Chiral HPLC can separate enantiomers with divergent bioactivity .
- Compare substituent effects: Electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity vs. electron-donating groups (e.g., methoxy) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
